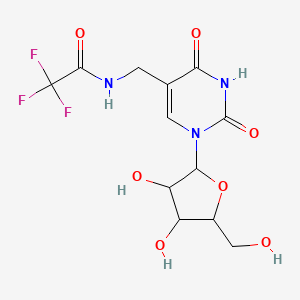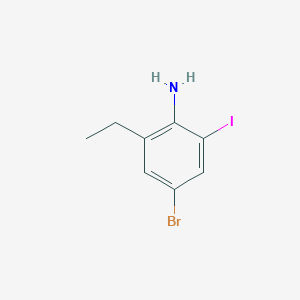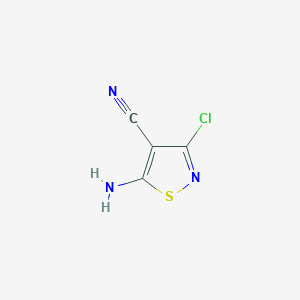![molecular formula C9H9BrF2N2 B12064675 8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B12064675.png)
8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique combination of bromine, difluoromethyl, and methyl groups attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used to study the interactions of difluoromethylated heterocycles with biological targets, providing insights into their mechanism of action.
Chemical Synthesis: It acts as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The bromine atom may participate in halogen bonding, further stabilizing the interaction. The overall effect is modulation of the target’s activity, leading to the desired biological response.
類似化合物との比較
- 8-Bromo-3-(difluoromethyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyridine
- 3-(Difluoromethyl)pyridine
- 2-Bromo-3-(difluoromethyl)pyridine
Comparison:
- Structural Differences: While these compounds share the difluoromethyl and bromine groups, their core structures differ, leading to variations in their chemical and biological properties.
- Biological Activity: The imidazo[1,2-a]pyridine core of 8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine provides unique interactions with biological targets, potentially offering enhanced activity compared to other similar compounds.
- Chemical Reactivity: The presence of different heterocyclic cores influences the compound’s reactivity, affecting the types of reactions it can undergo and the conditions required.
特性
分子式 |
C9H9BrF2N2 |
|---|---|
分子量 |
263.08 g/mol |
IUPAC名 |
8-bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrF2N2/c1-5-2-6(10)9-13-3-7(8(11)12)14(9)4-5/h2-4,8-9,13H,1H3 |
InChIキー |
FTZIIYZCWGZVLO-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(C(=C1)Br)NC=C2C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12064630.png)





![5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione](/img/structure/B12064666.png)

